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Compound of Interest

Compound Name: SL-164

Cat. No.: B1619551 Get Quote

Disclaimer: This document summarizes the currently available scientific information on SL-164
(also known as dicloqualone). It is intended for researchers, scientists, and drug development

professionals. The information contained herein is for research purposes only and should not

be interpreted as an endorsement of its use. SL-164 is a designer drug with significant

potential for harm, including a high risk of convulsions.

Introduction
SL-164, or dicloqualone, is a quinazolinone derivative and a structural analog of

methaqualone, a sedative-hypnotic drug that was medically used but later withdrawn due to its

high potential for abuse. Developed in the late 1960s, SL-164 was never marketed for clinical

use. Recent years have seen its emergence as a novel psychoactive substance, leading to

several documented cases of non-fatal intoxication. This guide provides a preliminary overview

of the known effects of SL-164, drawing from the limited available scientific literature and

inferring its pharmacological profile from its parent compound, methaqualone.

Pharmacology and Mechanism of Action
Direct pharmacological studies on SL-164 are scarce. However, based on its structural

similarity to methaqualone and the observed clinical effects, its primary mechanism of action is

believed to be the positive allosteric modulation of GABAA receptors.

Methaqualone has been shown to be a multifaceted modulator of GABAA receptors,

potentiating the effect of the inhibitory neurotransmitter GABA. This action is distinct from that
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of benzodiazepines and barbiturates. It is proposed that methaqualone and its analogs, likely

including SL-164, bind to a unique site on the GABAA receptor complex, leading to an increase

in chloride ion influx and subsequent hyperpolarization of the neuron. This neuronal inhibition

manifests as sedative, hypnotic, and muscle relaxant effects.

Anecdotal reports and clinical observations of SL-164 ingestion are consistent with a sedative-

hypnotic mechanism. However, a notable and dangerous distinction from some other sedatives

is the high risk of convulsions at doses slightly above the effective sedative dose, a property

also reported for other 4-substituted methaqualone analogs.

Data Presentation
Due to the limited primary research on SL-164, quantitative data from controlled scientific

studies are not available. The following tables summarize the qualitative effects observed in

human case reports and the available quantitative data for the parent compound,

methaqualone, which is presumed to have a similar pharmacological target.

Table 1: Summary of Observed Effects of SL-164 in Humans

Effect Category Observed Effects Source

Central Nervous System

Sedation, Hypnosis, Agitated

Delirium, Myoclonus,

Convulsions, Dizziness,

Altered Mental Status

Case Reports

Cardiovascular Tachycardia Case Reports

General
Muscle Relaxation, Subfebrile

Temperature
Anecdotal & Case Reports

Table 2: In Vitro Activity of Methaqualone on Human GABAA Receptor Subtypes
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Receptor Subtype EC50 (µM)
Maximal Potentiation (% of
GABA max)

α1β2γ2S 13 ± 1.6 600-800%

α2β2γ2S 13 ± 1.6 600-800%

α3β2γ2S 13 ± 1.6 600-800%

α5β2γ2S 13 ± 1.6 600-800%

α4β2δ Not Reported >100% (Superagonist)

α6β2δ Not Reported >100% (Superagonist)

Data extracted from a study on methaqualone and presented as a proxy for the potential

activity of SL-164. EC50 values represent the concentration of methaqualone required to elicit

a half-maximal potentiation of the GABA EC10 response.

Experimental Protocols
As the full text of the primary pharmacological study on SL-164 from 1969 is not publicly

available, a detailed experimental protocol for SL-164 cannot be provided. However, the

following is a detailed methodology from a key study on the effects of methaqualone on GABAA

receptors, which serves as a relevant example for researchers investigating compounds of this

class.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus

Oocytes

Oocyte Preparation:

Mature female Xenopus laevis frogs are anesthetized by immersion in a 0.2% MS-222

solution.

Ovarian lobes are surgically removed and placed in a calcium-free OR-2 buffer.

The lobes are dissected into smaller clusters and incubated with collagenase type II in

OR-2 buffer to defolliculate the oocytes.
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Stage V-VI oocytes are selected and stored in ND96 buffer supplemented with pyruvate

and gentamicin.

Receptor Expression:

cDNA encoding human GABAA receptor subunits (e.g., α1, β2, γ2S) are subcloned into

expression vectors.

cRNA is synthesized in vitro from linearized cDNA templates.

A mixture of cRNAs for the desired receptor subunits is injected into the cytoplasm of the

prepared oocytes.

Injected oocytes are incubated for 2-7 days to allow for receptor expression.

Electrophysiological Recording:

Recordings are performed using a two-electrode voltage clamp amplifier.

Oocytes are placed in a recording chamber and continuously perfused with ND96 buffer.

The oocytes are impaled with two glass microelectrodes filled with 3 M KCl, serving as the

current and voltage electrodes.

The oocyte membrane potential is clamped at -70 mV.

Drug Application and Data Analysis:

GABA and the test compound (methaqualone in the cited study) are dissolved in ND96

buffer.

A baseline GABA response is established by applying a low concentration of GABA (e.g.,

EC10).

The test compound is then co-applied with GABA, and the potentiation of the GABA-

evoked current is measured.
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Concentration-response curves are generated by applying a range of concentrations of

the test compound.

Data are analyzed using appropriate software to determine EC50 values and maximal

potentiation.

Mandatory Visualization
Signaling Pathway
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Caption: Proposed signaling pathway for SL-164 via positive allosteric modulation of the

GABAA receptor.
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Caption: A generalized experimental workflow for characterizing the effects of a compound on

GABAA receptors using Xenopus oocytes.
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To cite this document: BenchChem. [Preliminary Research on the Effects of SL-164: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619551#preliminary-research-on-sl-164-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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